molecular formula C9H9BrO2 B14181587 7-Bromochroman-3-OL

7-Bromochroman-3-OL

Cat. No.: B14181587
M. Wt: 229.07 g/mol
InChI Key: KVTIUBQAHQFWQF-UHFFFAOYSA-N
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Description

7-Bromochroman-3-OL: is a heterocyclic organic compound belonging to the class of chroman derivatives It is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 3rd position on the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochroman-3-OL typically involves the bromination of chroman-3-OL. One common method is the reaction of chroman-3-OL with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromochroman-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of 7-Bromochroman-3-one.

    Reduction: Formation of 7-Bromochroman.

    Substitution: Formation of various substituted chroman derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: 7-Bromochroman-3-OL is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies for its antimicrobial and antioxidant properties.

Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 7-Bromochroman-3-OL involves its interaction with specific molecular targets in biological systems. The hydroxyl group at the 3rd position allows for hydrogen bonding with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to act as an antioxidant is attributed to its capacity to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

    Chroman-3-OL: Lacks the bromine atom at the 7th position, resulting in different chemical reactivity and biological activity.

    7-Bromochroman-4-one: Contains a ketone group at the 4th position instead of a hydroxyl group at the 3rd position, leading to different chemical properties and applications.

    7-Hydroxychroman-3-OL: Contains a hydroxyl group at the 7th position instead of a bromine atom, affecting its chemical behavior and biological interactions.

Uniqueness: 7-Bromochroman-3-OL is unique due to the presence of both a bromine atom and a hydroxyl group on the chroman ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

7-bromo-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C9H9BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8,11H,3,5H2

InChI Key

KVTIUBQAHQFWQF-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC(=C2)Br)O

Origin of Product

United States

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